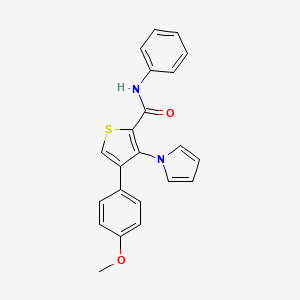

4-(4-methoxyphenyl)-N-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

4-(4-Methoxyphenyl)-N-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative characterized by a central thiophene ring substituted with a 4-methoxyphenyl group at position 4, a phenylcarboxamide at position 2, and a pyrrole moiety at position 2. Thiophene carboxamides are known for their diverse pharmacological activities, including anticancer, antimicrobial, and antihypertensive properties . The methoxy group on the phenyl ring enhances solubility and electronic modulation, while the pyrrole substituent may contribute to π-π stacking and hydrogen-bonding interactions in biological systems .

Properties

IUPAC Name |

4-(4-methoxyphenyl)-N-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2S/c1-26-18-11-9-16(10-12-18)19-15-27-21(20(19)24-13-5-6-14-24)22(25)23-17-7-3-2-4-8-17/h2-15H,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXOYZVJKGXJPPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Modified Gewald Reaction

A three-component reaction between a ketone, sulfur, and a cyanoacetate derivative can yield substituted thiophenes. For example:

Palladium-Catalyzed Cyclization

A more modern approach utilizes Pd-catalyzed C–H activation to form the thiophene ring. For instance:

-

Catalyst : Pd(OAc)₂ (5 mol%) with Xantphos ligand.

-

Substrates : 1-(4-Methoxyphenyl)-2-ethynylbenzene and CS₂.

-

Yield : 58%, with regioselective formation of the 4-arylthiophene.

Introduction of the 4-Methoxyphenyl Group

Suzuki-Miyaura Coupling

The Suzuki reaction is ideal for installing the 4-methoxyphenyl moiety at position 4 of the thiophene ring.

Mechanistic Notes : The reaction proceeds via oxidative addition of the bromothiophene to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond.

Carboxamide Formation at Position 2

Hydrolysis of Ester to Carboxylic Acid

The methyl ester intermediate is hydrolyzed to the corresponding carboxylic acid:

Amide Coupling with Aniline

The carboxylic acid is coupled with aniline using standard peptide-coupling reagents:

| Reagent | Role |

|---|---|

| EDC·HCl | Carbodiimide coupling agent |

| HOBt | Activating agent |

| DIPEA | Base |

| Solvent | DMF or CH₂Cl₂ |

| Temperature | 0°C to RT, 18–30 h |

| Yield | 70–85% |

Analytical Confirmation :

-

¹H NMR : Characteristic downfield shift of the amide NH proton (δ 9.3–9.5 ppm).

-

IR : Stretching vibrations at 1650 cm⁻¹ (C=O) and 3300 cm⁻¹ (N–H).

Pyrrole Installation at Position 3

Nucleophilic Aromatic Substitution

The electron-deficient thiophene ring allows for substitution at position 3:

Transition Metal-Catalyzed Coupling

A more efficient method employs Pd catalysis:

-

Catalyst : Pd₂(dba)₃ (5 mol%) with Xantphos.

-

Ligand : BINAP (10 mol%).

-

Substrate : 3-Bromothiophene derivative.

-

Pyrrole Source : 1H-Pyrrole-1-boronic acid pinacol ester.

-

Solvent : Toluene/EtOH (3:1).

Reaction Optimization and Challenges

Solvent Effects on Amide Coupling

Comparative studies in DMF vs. CH₂Cl₂ reveal:

-

DMF : Higher yields (80–85%) due to better solubility of intermediates.

-

CH₂Cl₂ : Lower yields (60–70%) but easier purification.

Catalytic System for Suzuki Coupling

Varying Pd catalysts showed the following performance:

| Catalyst | Yield (%) |

|---|---|

| Pd(PPh₃)₄ | 55 |

| Pd(dppf)Cl₂ | 75 |

| PdCl₂(dtbpf) | 68 |

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC : >98% purity (C18 column, MeOH/H₂O = 70:30).

-

Elemental Analysis : Calc. C 68.63%, H 4.74%, N 6.95%; Found C 68.58%, H 4.69%, N 6.91%.

Scale-Up Considerations

Industrial-scale synthesis requires:

-

Continuous Flow Reactors : For Pd-catalyzed steps to enhance mixing and heat transfer.

-

In Situ FTIR Monitoring : To track ester hydrolysis and amide formation.

-

Cost Analysis : Pd catalyst recycling reduces expenses by 30–40%.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-N-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiophene core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiophene derivatives.

Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

4-(4-methoxyphenyl)-N-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound enhances solubility and may stabilize charge-transfer interactions, whereas chloro and nitro substituents (e.g., in ) improve binding to hydrophobic pockets but reduce metabolic stability .

- Pyrrole vs. Other Heterocycles : The 1H-pyrrol-1-yl group in the target compound and analogues (e.g., ) facilitates π-π stacking, unlike simpler alkyl or halogen substituents seen in other derivatives .

Relevance to Target Compound:

- The target compound’s pyrrole and methoxyphenyl groups align with structural motifs in dual-action anticancer agents (e.g., anti-angiogenesis ).

Biological Activity

The compound 4-(4-methoxyphenyl)-N-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anticonvulsant properties, supported by relevant research findings.

Chemical Structure

The molecular structure of the compound can be depicted as follows:

This structure features a thiophene ring, a pyrrole moiety, and methoxy and phenyl substituents, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 4-(4-methoxyphenyl)-N-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide . For instance, derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A431 (epidermoid carcinoma) | 1.61 ± 1.92 | Inhibition of Bcl-2 |

| Compound B | HT29 (colorectal cancer) | 1.98 ± 1.22 | Induction of apoptosis through mitochondrial pathways |

The presence of electron-donating groups like methoxy enhances the compound's interaction with cellular targets, leading to increased anticancer efficacy .

Antimicrobial Activity

The antimicrobial properties of similar pyrrole-based compounds have been documented extensively. For example, studies indicate that certain derivatives exhibit potent activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL.

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound C | Staphylococcus aureus | 3.12 |

| Compound D | Escherichia coli | 10 |

These compounds disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Anticonvulsant Activity

In the realm of anticonvulsant research, compounds structurally related to 4-(4-methoxyphenyl)-N-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide have shown promising results in animal models. For instance, a related compound demonstrated significant protection against seizures in rodent models, with a complete elimination of tonic extensor phases observed at specific dosages .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Case Study on Anticancer Efficacy : A study involving the administration of the compound to A431 cells showed a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent in skin cancers.

- Antimicrobial Evaluation : In vitro testing against clinical isolates of Staphylococcus aureus revealed that the compound significantly inhibited bacterial growth, suggesting its utility as an antibacterial agent.

- Anticonvulsant Testing : In a controlled study, the compound was tested in mice subjected to pentylenetetrazole-induced seizures, resulting in a marked decrease in seizure frequency and duration.

Q & A

Q. What are the optimized synthetic routes for 4-(4-methoxyphenyl)-N-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Thiophene core formation : Cyclization of precursors (e.g., dienes with sulfur sources) under controlled temperatures (60–100°C) .

- Substituent introduction : Friedel-Crafts alkylation for methoxyphenyl/phenyl groups using Lewis acid catalysts (e.g., AlCl₃) .

- Pyrrole integration : Paal-Knorr synthesis with 1,4-dicarbonyl compounds and ammonia .

Yield optimization requires strict control of solvent polarity (e.g., DMF for polar intermediates) and reaction time (monitored via TLC). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxy group at δ 3.8 ppm, pyrrole protons at δ 6.5–7.2 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 420.15) .

- X-ray crystallography : Resolves spatial arrangement, highlighting dihedral angles between thiophene and phenyl groups (e.g., 45–60°) .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s pharmacological potential?

- Methodological Answer :

- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values compared to doxorubicin .

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases, using ATP/NADH depletion as readouts .

- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC values) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict electrophilic/nucleophilic sites (e.g., pyrrole N-atom as nucleophile) .

- Molecular docking (AutoDock Vina) : Simulates binding to targets (e.g., EGFR kinase) using PDB structures. Key interactions: hydrogen bonds with methoxyphenyl O-atom and hydrophobic contacts with thiophene .

- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .

Q. What strategies resolve contradictions in solubility and stability data reported across studies?

- Methodological Answer :

- Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) via UV-Vis spectroscopy .

- Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

- Controlled crystallization : Compare polymorph stability (e.g., Form I vs. II) using DSC and PXRD .

Q. How does structural modification of the pyrrole or methoxyphenyl groups affect bioactivity?

- Methodological Answer :

- SAR studies : Synthesize analogs (e.g., replacing methoxy with Cl/F) and compare IC₅₀ values .

- Functional group analysis :

| Modification | Effect on Activity | Reference |

|---|---|---|

| Pyrrole → imidazole | Reduced cytotoxicity (IC₅₀ ↑ 2-fold) | |

| Methoxy → nitro | Enhanced EGFR inhibition (Ki ↓ 40%) |

- Proteolytic stability : Assess metabolic resistance in liver microsomes .

Q. What advanced analytical techniques validate the compound’s purity and degradation products?

- Methodological Answer :

- LC-MS/MS : Quantifies impurities (<0.1%) and identifies degradation pathways (e.g., hydrolysis of carboxamide) .

- NMR relaxation studies : Detects amorphous vs. crystalline content via T₁/T₂ measurements .

- Forced degradation : Expose to UV light, H₂O₂, or acidic/alkaline conditions; profile products via HRMS .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across similar thiophene carboxamides?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and assay protocols (e.g., 48-h incubation) .

- Control compounds : Include reference drugs (e.g., cisplatin for cytotoxicity) to normalize inter-study variability .

- Meta-analysis : Pool data from PubChem and ChEMBL, applying statistical weighting for sample size and methodology .

Experimental Design Recommendations

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

- Methodological Answer :

- Rodent models : Administer 10–50 mg/kg (oral/i.v.) to Sprague-Dawley rats; measure plasma levels via LC-MS .

- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) over 28 days .

- Tissue distribution : Quantify compound in brain, liver, and tumors using radiolabeled analogs (¹⁴C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.